![molecular formula C19H24N4O3S B2443462 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2310099-09-1](/img/structure/B2443462.png)
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic compound with applications spanning various scientific disciplines. This compound features a unique structure incorporating a 1H-1,2,3-triazole ring and an 8-azabicyclo[3.2.1]octane core, with a 4-(methylsulfonyl)phenyl group. These structural features contribute to its diverse reactivity and potential utility in different fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multiple synthetic steps, typically starting from commercially available reagents. A possible synthetic route may include:
Synthesis of the 1H-1,2,3-triazole moiety through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Construction of the 8-azabicyclo[3.2.1]octane core through a series of transformations involving cyclization reactions.
Introduction of the 4-(methylsulfonyl)phenyl group through electrophilic aromatic substitution or coupling reactions.
Reaction conditions for these steps often require precise control of temperature, pressure, and the use of specific catalysts or reagents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the synthesis of 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one would involve scale-up of the laboratory procedures with optimization for cost-efficiency and safety. This might include the use of continuous flow reactors, automation of steps to minimize human intervention, and rigorous purification processes such as chromatography and crystallization to ensure product consistency.
化学反应分析
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: Potential for oxidation at the phenyl ring or the bicyclic system, forming corresponding oxidized products.
Reduction: Reduction of the triazole ring or the ketone group can be achieved under suitable conditions.
Substitution: The triazole ring and the phenyl ring provide sites for nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents for electrophilic substitution, or strong bases/acids for nucleophilic substitution.
Major Products Formed
The reactions can yield various derivatives depending on the specific conditions applied, such as oxidized phenyl compounds, reduced triazole or ketone derivatives, and substituted analogs.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for creating complex molecular architectures. Its triazole and bicyclic structures provide functional groups for further derivatization and study.
Biology
In biological research, the compound's unique structure may be exploited to probe biological pathways or act as a ligand for binding studies with specific proteins or nucleic acids.
Medicine
Medical applications might include investigating its potential as a therapeutic agent, given the biological activity of related triazole and azabicyclic compounds in pharmaceuticals.
Industry
Industrial applications could involve the use of this compound in the synthesis of advanced materials, such as polymers or as an intermediate in the production of other chemical entities.
作用机制
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, the triazole ring can act as a coordinating site for metal ions or enzymes, while the azabicyclic structure might interact with biological receptors or enzymes, influencing their activity.
Molecular Targets and Pathways
Potential molecular targets include enzymes, receptors, or nucleic acids that recognize the structural motifs of the compound. Pathways involved could be those where triazole or azabicyclic structures play a critical role, such as signal transduction, enzyme inhibition, or receptor binding.
相似化合物的比较
Similar Compounds
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one
Highlighting Uniqueness
Compared to similar compounds, 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one stands out due to the presence of the 4-(methylsulfonyl)phenyl group. This group can enhance its solubility, bioavailability, or interaction with molecular targets, making it a unique candidate for specific applications in scientific research and industry.
That's a deep dive into this fascinating compound! Anything else you'd like to explore about it?
属性
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)18-7-2-14(3-8-18)4-9-19(24)23-15-5-6-16(23)13-17(12-15)22-11-10-20-21-22/h2-3,7-8,10-11,15-17H,4-6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIXZVHFPIVKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
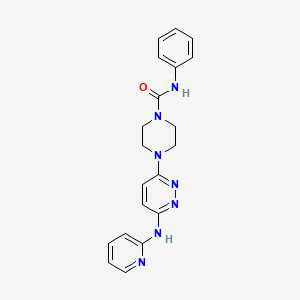

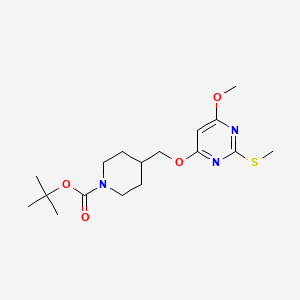
![2-(4-ethoxyphenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide](/img/structure/B2443385.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B2443388.png)
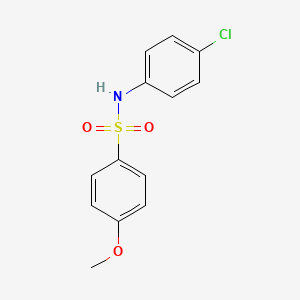
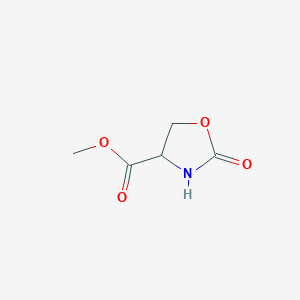
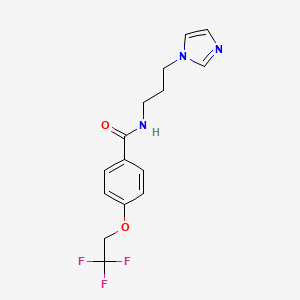

![2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2443394.png)
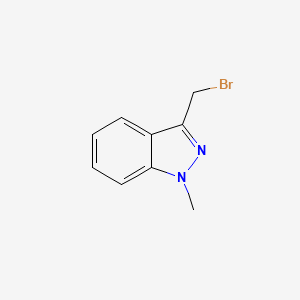

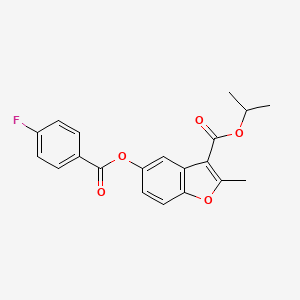
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2443398.png)
